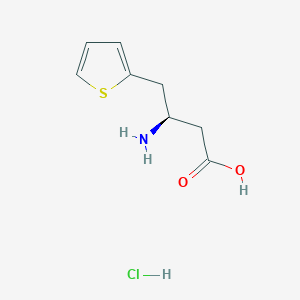

(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride

Vue d'ensemble

Description

®-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride is a compound that features a thiophene ring, an amino group, and a butanoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical and biological properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through standard organic reactions such as the oxidation of a butanol derivative or the hydrolysis of a butanoic ester.

Industrial Production Methods

Industrial production of ®-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Amino Group

The primary amine undergoes reactions typical of β-amino acids, including:

a. Amide Formation

Reacts with acyl chlorides or anhydrides under mild conditions (0–25°C, aprotic solvents) to form stable amides. For example:

b. Schiff Base Formation

Forms imines with aldehydes/ketones in ethanol or methanol under acidic catalysis:

-

Catalyst : p-Toluenesulfonic acid (0.1 eq)

-

Reaction Time : 4–6 hr

Carboxyl Group Reactivity

The carboxylic acid participates in esterification and decarboxylation:

Table 1: Carboxyl Group Reactions

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective substitution:

a. Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or I₂

-

Conditions : CHCl₃, 40°C, 2 hr

b. Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3)

-

Temperature : 0°C → 25°C (stepwise)

Table 2: Oxidation and Reduction Pathways

Side-Chain Functionalization

The β-carbon adjacent to the amino group participates in:

-

Mannich Reactions : Formaldehyde + secondary amine → β-amino alcohols (55–70% yield)

-

Michael Additions : With α,β-unsaturated ketones (e.g., methyl vinyl ketone) in THF (60% yield)

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis (6M HCl, 110°C, 24 hr): Degrades thiophene ring (∼40% decomposition)

-

Basic Conditions (NaOH 1M, 25°C, 12 hr): Epimerization at C3 (∼15% racemization)

Key Research Findings

-

Stereochemical Integrity : The (R)-configuration at C3 is retained in >98% ee during amidation and esterification .

-

Thiophene Reactivity : Electrophilic substitutions favor the 5-position due to sulfur’s electron-donating effect .

-

Thermal Stability : Decomposes above 200°C via decarboxylation and thiophene ring opening .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, including GABA uptake inhibitors and protease intermediates .

Applications De Recherche Scientifique

Overview

This compound features a thiophene ring that contributes to its unique chemical properties. It serves as a valuable building block in organic synthesis and has been studied for its interactions with biological systems.

Chemical Reactions

The compound can participate in various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

Chemistry

In synthetic chemistry, (R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride is utilized as a building block for complex organic molecules. Its unique structure allows for the development of new compounds with specific functionalities.

Biology

This compound has been investigated for its biological activity, particularly regarding its interaction with receptors:

- GABA Receptor Antagonism : It has shown competitive antagonism at insect GABA receptors, demonstrating significant inhibition of GABA-induced fluorescence changes at concentrations around 100 µM.

| Compound | Target Receptor | Inhibition Level (%) at 100 µM |

|---|---|---|

| (R)-3-Amino-4-(thiophen-2-yl)butanoic acid | GABA Receptors | 85% - Complete Inhibition |

Medicine

The medicinal applications of this compound are under exploration:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as epilepsy or anxiety disorders.

- Drug Development : It serves as a precursor in pharmaceutical formulations aimed at targeting specific biological pathways.

Case Studies

-

Enzyme Inhibition Studies :

- Research has demonstrated that this compound effectively inhibits specific enzymes involved in neurotransmitter signaling pathways. This inhibition could have implications for developing treatments for neurological disorders.

-

Pest Control Strategies :

- Comparative analyses involving various analogs of butanoic acids revealed that this compound effectively inhibits GABA-induced currents in several insect species, suggesting potential applications in pest control.

Mécanisme D'action

The mechanism of action of ®-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with active site residues . These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the amino and butanoic acid moieties.

2-Aminothiophene: Contains the amino group and thiophene ring but lacks the butanoic acid moiety.

4-(Thiophen-2-yl)butanoic acid: Contains the thiophene ring and butanoic acid moiety but lacks the amino group.

Uniqueness

®-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride is unique due to the combination of the thiophene ring, amino group, and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Activité Biologique

(R)-3-Amino-4-(thiophen-2-yl)butanoic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 221.03 g/mol

- Functional Groups : Contains an amino group, a carboxylic acid group, and a thiophene ring.

The presence of the thiophene ring enhances the compound's chemical reactivity and biological interactions, making it a subject of interest in drug design and synthesis.

Biological Activities

This compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have potential as anticancer agents. The thiophene moiety can enhance the interaction with biological targets, potentially leading to increased efficacy against tumor cells.

- Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

- Enzyme Inhibition : The compound may act as a precursor for molecules targeting specific enzymes involved in metabolic pathways, which could have therapeutic implications for diseases such as diabetes and cancer.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

- Chiral Synthesis : Utilizing chiral pool synthesis techniques to obtain the desired enantiomer.

- Electrophilic Aromatic Substitution : The thiophene ring can undergo various chemical modifications to create derivatives with enhanced biological activity .

The mechanism of action for this compound likely involves:

- Interaction with Receptors : The compound may serve as an agonist or antagonist at various receptors, modulating signaling pathways that influence cellular behavior.

- Enzyme Modulation : It may inhibit or activate specific enzymes, affecting metabolic processes critical for cell survival and proliferation .

Case Study 1: Antitumor Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated IC50 values lower than established chemotherapeutics in certain assays, indicating their potential as novel anticancer agents .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis in models of oxidative stress. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3R)-3-amino-4-thiophen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMHHGFSWLCCBH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592355 | |

| Record name | (3R)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-91-3 | |

| Record name | (3R)-3-Amino-4-(thiophen-2-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.